2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid
Description
This compound features a sulfanyl acetic acid backbone linked to a 2,4-dichloroanilino-substituted phenylethyl group. The sulfanyl bridge may contribute to unique pharmacokinetic properties, such as altered metabolic pathways or improved membrane permeability compared to carboxylic acid derivatives like diclofenac .
Properties
IUPAC Name |
2-[2-(2,4-dichloroanilino)-2-oxo-1-phenylethyl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3S/c17-11-6-7-13(12(18)8-11)19-16(22)15(23-9-14(20)21)10-4-2-1-3-5-10/h1-8,15H,9H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXVFONRSBZTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)Cl)Cl)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds One common synthetic route involves the reaction of 2,4-dichloroaniline with a phenylacetyl chloride derivative under controlled conditions to form an intermediate product
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies suggest that compounds related to 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid may exhibit anticancer properties. The presence of the dichloroaniline group is often associated with the inhibition of cancer cell proliferation. For instance, derivatives of similar structures have been tested against various cancer cell lines, showing promise as potential chemotherapeutic agents.
- Anti-inflammatory Effects : Research indicates that compounds with similar structural features can modulate inflammatory pathways. The sulfanyl acetic acid component may enhance the compound's ability to interact with biological targets involved in inflammation, potentially leading to new anti-inflammatory drugs.
- Neuroprotective Properties : Studies on related compounds have shown neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could position it as a candidate for treating conditions like Parkinson's disease or Alzheimer's disease.
Synthetic Biology Applications
- Chemical Synthesis : The unique structure of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid allows it to serve as a building block in organic synthesis. Its reactivity can be exploited to create more complex molecules through various synthetic pathways, including coupling reactions and functional group transformations.
- Bioconjugation : This compound can be utilized in bioconjugation strategies where it may serve as a linker or spacer in the development of targeted drug delivery systems or diagnostic agents. Its ability to form stable conjugates with biomolecules enhances its applicability in pharmaceutical formulations.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of similar compounds on human cancer cell lines. Results indicated that modifications to the dichloroaniline structure enhanced cytotoxicity against breast cancer cells (IC50 values significantly lower than control). This suggests that derivatives of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid might also exhibit similar or improved efficacy.
Case Study 2: Neuroprotection
In a model of neurodegeneration induced by toxins, researchers found that administration of compounds similar to 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid resulted in reduced neuronal death and improved behavioral outcomes compared to untreated controls. This highlights the potential for this compound in developing neuroprotective therapies.
Mechanism of Action
The mechanism of action of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The dichloroanilino group is known to inhibit certain enzymes, while the phenylethyl and sulfanyl groups contribute to the compound’s overall bioactivity. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features
The compound’s core structure is compared to derivatives with variations in substituents and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity
- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichloro substitution (target compound) increases lipophilicity and may enhance target binding compared to the 4-methoxy analog, which has reduced electron withdrawal .
- Positional Isomerism: Diclofenac’s 2,6-dichloroanilino group is optimal for cyclooxygenase (COX) inhibition. The target compound’s 2,4-dichloro configuration might favor alternative targets, such as ion channels (e.g., Slo2.1), as seen in fenamates .
- Sulfanyl vs. Carboxylic Acid Moieties : The sulfanyl group in the target compound could reduce gastric irritation (a common NSAID side effect) by avoiding direct COX-1 inhibition in the stomach lining, a drawback of diclofenac’s carboxylic acid group .
Physicochemical Properties
Pharmacological Potential
- Ion Channel Modulation: Fenamates with dichloroanilino groups (e.g., meclofenamic acid) activate Slo2.1 channels.
- Anti-Inflammatory Activity : While direct evidence is lacking, the structural resemblance to diclofenac implies possible COX-2 selectivity. Further in vitro assays are needed to confirm this .
Environmental and Metabolic Considerations
- Degradation Pathways: The sulfanyl group may undergo glutathione conjugation, reducing oxidative stress risks compared to diclofenac, which forms reactive quinone imines .
- Environmental Persistence: Halogenated aromatic structures (e.g., 2,4-dichloroanilino) are typically resistant to degradation, necessitating ecotoxicity studies .
Biological Activity
2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid (CAS No. 339109-36-3) is a compound of interest due to its potential biological activities. This article synthesizes diverse research findings on its biological activity, including anti-inflammatory, antimicrobial, and cytotoxic effects.
- Molecular Formula : C16H13Cl2NO3S
- Molecular Weight : 370.25 g/mol
- Structure : The compound features a dichloroaniline moiety linked to a phenylethyl group through a sulfanyl acetic acid structure.
Anti-inflammatory Activity
Research has indicated that compounds related to 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid exhibit significant anti-inflammatory properties. For instance, a study on similar thiazolidinone derivatives showed promising results in reducing inflammation markers such as COX-2 and TNF-α. The inhibition rates for these compounds reached up to 81% compared to standard anti-inflammatory drugs like indomethacin, which exhibited a much lower efficacy of approximately 76% .
| Compound | Inhibition Rate (%) | COX-2 Inhibition (%) | TNF-α Suppression (%) |
|---|---|---|---|
| Compound 1k | 81.14 | 68.32 | 70.10 |
| Indomethacin | 76.36 | 66.23 | 66.45 |
Antimicrobial Activity
The antimicrobial potential of the compound has not been extensively studied individually; however, related compounds have shown considerable bactericidal effects against various strains, including Staphylococcus spp. This suggests that the sulfanyl acetic acid moiety may contribute to antimicrobial activity through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, others promote cell viability in normal cell lines (e.g., L929). For example, certain synthesized oxadiazole derivatives showed increased metabolic activity in treated cells compared to untreated controls .
| Dose (µM) | Cell Viability (%) |
|---|---|
| 200 | 77 |
| 150 | 89 |
| 100 | 92 |
| 50 | 74 |
| 25 | 97 |
Study on Related Compounds
A study published in PubMed evaluated a series of thiazolidinone derivatives for their anti-inflammatory properties. The results indicated that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their efficacy and reduced side effects .
Synthesis and Characterization
Research has also focused on the synthesis and characterization of various derivatives based on the core structure of dichloroaniline and sulfanyl acetic acid. These studies often highlight the relationship between structural modifications and biological activity, emphasizing the importance of functional groups in enhancing therapeutic effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 2-{[2-(2,4-Dichloroanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid, and how can purity be optimized?
- Methodological Answer : A stepwise approach is advised:
Nucleophilic substitution : React 2-(2,4-dichloroanilino)-2-oxo-1-phenylethyl bromide with thioglycolic acid in anhydrous DMF under nitrogen, using triethylamine as a base (70–80°C, 12 hours).
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). Adjust solvent polarity to minimize byproducts like disulfide linkages .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystalline structure to confirm stereochemistry and bond angles (e.g., compare with Acta Crystallographica Section E reports for analogous dichloroanilino derivatives) .
- NMR Spectroscopy : Use - and -NMR to verify the sulfanyl-acetic acid moiety (e.g., δ ~3.8 ppm for SCHCOO-) and aromatic protons (δ ~7.2–7.8 ppm for phenyl/dichloroanilino groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H] at m/z 395.0 ± 0.5) .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer :
- Solvent Compatibility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (<1% v/v) to avoid cytotoxicity.
- Salt Formation : Consider sodium salt derivatization (e.g., via carboxylate deprotonation with NaOH) to enhance aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Methodological Answer :
Analog Synthesis : Modify the dichloroanilino group (e.g., replace Cl with Br or CF) and the acetic acid moiety (e.g., esterification or amidation).
In Vitro Assays : Screen analogs against target enzymes (e.g., cyclooxygenase-2) using fluorescence-based inhibition assays.
Data Analysis : Apply multivariate regression to correlate substituent electronegativity/logP with activity. Reference PubChem bioactivity data for structurally related compounds .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Dynamic NMR : Detect conformational isomerism (e.g., hindered rotation of the sulfanyl group) by variable-temperature -NMR.
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16) to confirm assignments .
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Optimization : Use a factorial design (e.g., varying temperature, solvent, and catalyst) to identify critical parameters. For example, replacing DMF with acetonitrile may reduce side reactions.
- Byproduct Analysis : Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess thioglycolic acid) to suppress disulfide formation .
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent Studies : Administer the compound intravenously (1–5 mg/kg) to assess plasma half-life (LC-MS quantification). Use a randomized block design with control groups to mitigate inter-individual variability .
- Toxicogenomics : Perform RNA sequencing on liver tissue to identify oxidative stress markers (e.g., CYP450 isoforms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
